molecular formula C15H15NO4S2 B13357544 N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B13357544
M. Wt: 337.4 g/mol
InChI Key: MBEWBDLFNDYFQT-UHFFFAOYSA-N
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Description

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfur and oxygen atoms within its molecular framework, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 1-oxo-1H-isothiochromene-3-carboxylic acid with a suitable amine derivative of 1,1-dioxidotetrahydro-3-thiophene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles, leading to a variety of substituted products.

Scientific Research Applications

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its specific combination of sulfur and oxygen atoms, which imparts unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C15H15NO4S2/c17-14(16-8-10-5-6-22(19,20)9-10)13-7-11-3-1-2-4-12(11)15(18)21-13/h1-4,7,10H,5-6,8-9H2,(H,16,17)

InChI Key

MBEWBDLFNDYFQT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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